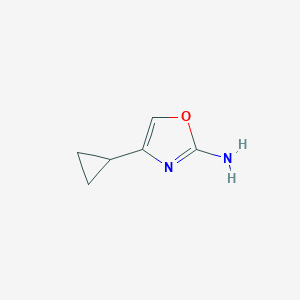
4-Cyclopropyloxazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropyloxazol-2-amine is a heterocyclic compound with the molecular formula C6H8N2O It features a five-membered oxazole ring fused with a cyclopropyl group and an amine functional group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyloxazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopropylamine with glyoxal in the presence of a base to form the oxazole ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: 4-Cyclopropyloxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted oxazole derivatives
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenated compounds and bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents
Major Products: The major products formed from these reactions include various substituted oxazoles, amine derivatives, and other heterocyclic compounds with potential biological activities .
Aplicaciones Científicas De Investigación
4-Cyclopropyloxazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties .
Mecanismo De Acción
The mechanism of action of 4-Cyclopropyloxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Isoxazoles: Similar five-membered heterocycles with oxygen and nitrogen atoms.
Thiazoles: Heterocycles containing sulfur and nitrogen atoms.
Oxadiazoles: Compounds with two nitrogen atoms in the five-membered ring .
Uniqueness: 4-Cyclopropyloxazol-2-amine is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for the design of novel compounds with specific biological activities. Its versatility in undergoing various chemical reactions also adds to its uniqueness compared to other similar heterocycles .
Propiedades
Fórmula molecular |
C6H8N2O |
|---|---|
Peso molecular |
124.14 g/mol |
Nombre IUPAC |
4-cyclopropyl-1,3-oxazol-2-amine |
InChI |
InChI=1S/C6H8N2O/c7-6-8-5(3-9-6)4-1-2-4/h3-4H,1-2H2,(H2,7,8) |
Clave InChI |
LCSSOZISONTBMS-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=COC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


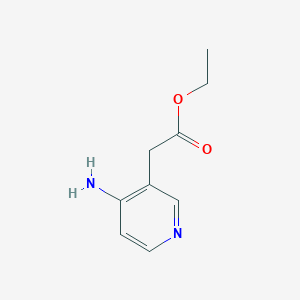
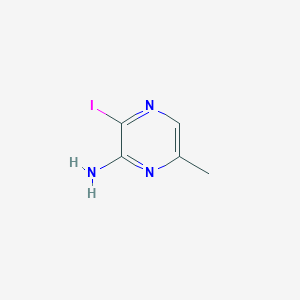
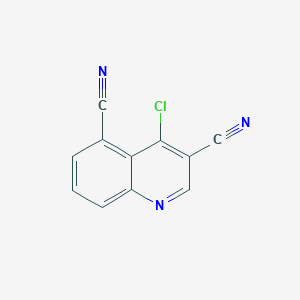

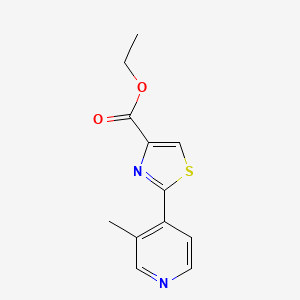
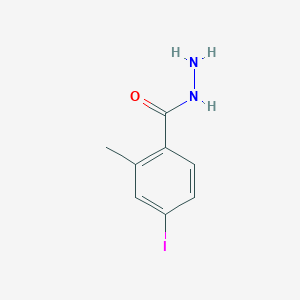
![tert-Butyl 2-[(3S,5R,6S)-4-Cbz-3-methyl-2-oxo-5,6-diphenylmorpholin-3-yl]acetate](/img/structure/B13664710.png)
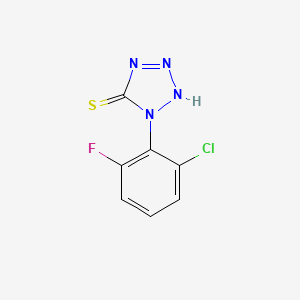
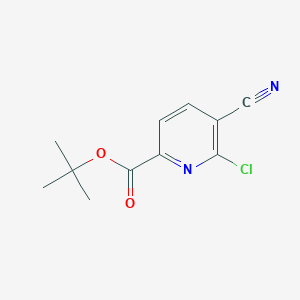

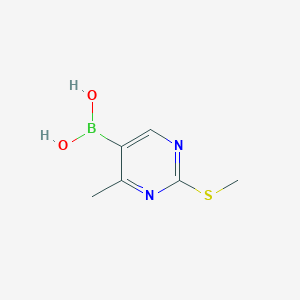
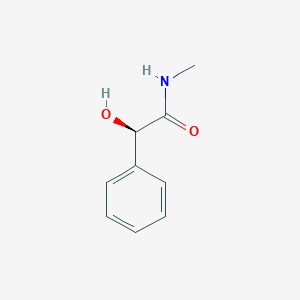
![2-(1-Boc-3-pyrrolidinyl)-2-[(trimethylsilyl)oxy]acetonitrile](/img/structure/B13664738.png)
![6-(Methylthio)thiazolo[5,4-C]pyridazine](/img/structure/B13664740.png)
